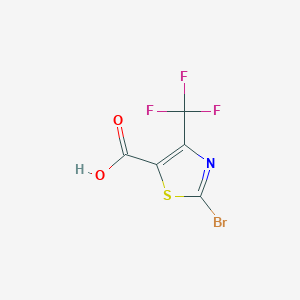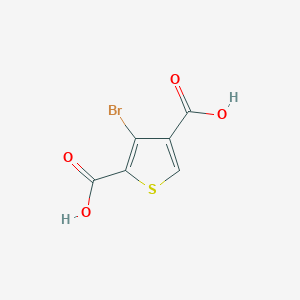
Ácido 2-bromo-4-(trifluorometil)tiazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C5HBrF3NO2S and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Fungicidas
Este compuesto se ha utilizado en la síntesis de carboxanilidas de tiazol, que exhiben notables actividades fungicidas contra Rhizoctonia solani, un hongo patógeno de plantas. El compuesto más potente identificado en esta clase se desarrolló como un fungicida agrícola .
Síntesis de Análogos Heterocíclicos
Las 2-aminotiazoles, que se pueden sintetizar a partir de este compuesto, se utilizan como materiales de partida para crear una gama diversa de análogos heterocíclicos. Estos análogos tienen funciones terapéuticas como agentes antibacterianos, antifúngicos, anti-VIH, antioxidantes, antitumorales, antihelmínticos, antiinflamatorios y analgésicos .
Inhibición de la Oxidasa de Xantina
Se han diseñado y probado derivados del ácido tiazol-5-carboxílico contra la enzima oxidasa de xantina, que es un objetivo para el tratamiento de la gota y la hiperuricemia. Este compuesto sirve como precursor en la síntesis de estos inhibidores .
Actividad Anticancerígena
Los nuevos derivados de la tiazol-5-carboxamida sintetizados a partir de este compuesto han mostrado actividad anticancerígena. Estos derivados se están estudiando por su posible uso en el tratamiento del cáncer .
Síntesis de Compuestos de Anhídrido
El compuesto se ha estudiado por su reacción con varios anhídridos de ácido para producir compuestos de anhídrido con posibles aplicaciones en química sintética .
Estas son algunas de las aplicaciones únicas del “Ácido 2-bromo-4-(trifluorometil)tiazol-5-carboxílico” en la investigación científica. Cada aplicación representa un campo de estudio diferente y muestra la versatilidad de este compuesto en varios dominios de la química y la medicina.
Syntheses and Fungicidal Activities of Thiazole-5-carboxanilides An Overview on Synthetic 2 - MDPI Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide
Propiedades
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAZSADIUMSBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624943 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162651-07-2 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole](/img/structure/B186566.png)


